5-Methylchroman-4-amine
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Overview
Description
5-Methylchroman-4-amine is a chemical compound with the molecular formula C10H13NO. It belongs to the class of chroman derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a chroman ring system with a methyl group at the 5-position and an amine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylchroman-4-amine typically involves the formation of the chroman ring system followed by the introduction of the amine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the chroman ring. Subsequent functionalization steps introduce the methyl and amine groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Methylchroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
5-Methylchroman-4-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antioxidant properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The chroman ring system may also contribute to the compound’s overall biological activity by providing a stable framework for these interactions.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A closely related compound with a similar ring system but lacking the amine group.
5-Methylchroman-4-one: Similar to 5-Methylchroman-4-amine but without the amine group.
Chroman-4-amine: Lacks the methyl group at the 5-position.
Uniqueness
This compound is unique due to the presence of both the methyl and amine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
Properties
CAS No. |
950645-15-5 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H13NO/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4,8H,5-6,11H2,1H3 |
InChI Key |
DSSUVKQMJDZIDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(CCOC2=CC=C1)N |
Origin of Product |
United States |
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